5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a chemical compound with the molecular formula C7H9NO2. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it a heterocyclic compound. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve optimization of the synthetic route to maximize yield and purity, as well as the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid.
Reduction: 5-oxa-6-azaspiro[3.4]oct-6-ene-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group. This interaction can lead to the modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
7-bromo-5-oxa-6-azaspiro[3.4]oct-6-ene: Similar spirocyclic structure with a bromine atom substitution.
Uniqueness
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination of features makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
2649076-59-3 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c9-5-6-4-7(10-8-6)2-1-3-7/h5H,1-4H2 |
InChI Key |
GRNUOGAUBUHHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=NO2)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.